1-Iodo-4-nitro-3-(trifluoromethoxy)benzene
Overview
Description
1-Iodo-4-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F3INO3 It is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nitration of 1-iodo-3-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) or halides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized derivatives with various functional groups.
Scientific Research Applications
1-Iodo-4-nitro-3-(trifluoromethoxy)benzene has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodo-4-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and trifluoromethoxy groups, which can affect the electron density on the benzene ring and the iodine atom . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and pathways .
Comparison with Similar Compounds
1-Iodo-4-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-Iodo-3-(trifluoromethoxy)benzene: Lacks the nitro group, leading to variations in its chemical behavior and applications.
4-Iodo-2-nitro-1-(trifluoromethoxy)benzene: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness: 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene is unique due to the combination of iodine, nitro, and trifluoromethoxy groups, which impart distinct electronic and steric effects.
Properties
IUPAC Name |
4-iodo-1-nitro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-3-4(11)1-2-5(6)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIUPRZAOYFFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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